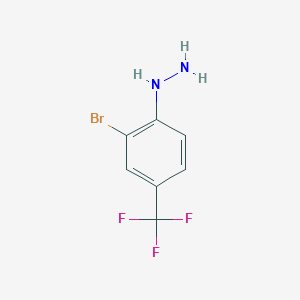
1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of bromine, trifluoromethyl, and hydrazine functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels .
化学反応の分析
Types of Reactions: 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products: The major products formed from these reactions include azo compounds, amine derivatives, and substituted phenylhydrazines .
科学的研究の応用
1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes.
作用機序
The exact mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects. The compound may inhibit or activate certain pathways, contributing to its observed biological activities.
類似化合物との比較
4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl and hydrazine groups but lacks the bromine atom.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: Contains similar hydrazine functionality but with different substituents.
Uniqueness: 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
生物活性
1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a trifluoromethyl group on the phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-bromo-4-trifluoromethyl aniline with hydrazine hydrate. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrF3N2 |
| Molecular Weight | 253.03 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds containing bromine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of hydrazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioactivity of these compounds, making them effective against resistant strains.
Cytotoxicity and Anticancer Potential
This compound has been evaluated for its cytotoxic effects on cancer cell lines. It has demonstrated promising results in inhibiting cell proliferation in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 15 | Apoptosis via caspase activation |
| Jurkat | 12 | Induction of cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The bromine atom likely contributes to enhanced reactivity, while the trifluoromethyl group increases electron deficiency, enhancing interactions with biological targets. SAR studies suggest that modifications to the phenyl ring can significantly influence potency and selectivity.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that hydrazine derivatives with similar structures showed MIC values as low as 0.5 µg/mL against MRSA strains, indicating strong antibacterial activity .
- Cytotoxicity Assessment : In vitro assays revealed that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts, highlighting the importance of this functional group in enhancing anticancer properties .
- Mechanistic Studies : Research indicated that the compound's ability to induce apoptosis in cancer cells was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
特性
分子式 |
C7H6BrF3N2 |
|---|---|
分子量 |
255.03 g/mol |
IUPAC名 |
[2-bromo-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
InChIキー |
IDBFIIZNCSOBER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















